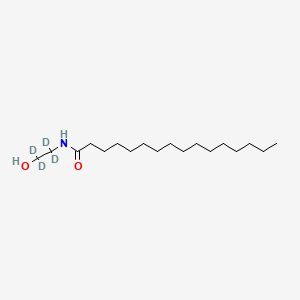

Palmitoylethanolamide-d4

Description

Properties

IUPAC Name |

N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYVTAGFYLMHSO-RZOBCMOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterium Incorporation via Ethanolamine-d4

The most direct route to PEA-d4 involves substituting ethanolamine with its tetra-deuterated counterpart (ethanolamine-d4) during synthesis. As outlined in the patent WO2019066644A1, PEA is conventionally synthesized via the condensation of palmitic acid and ethanolamine under heating. Adapting this method, ethanolamine-d4 (NH2CD2CD2OH) reacts with palmitic acid in a molar ratio of 1:1 under reflux conditions. The reaction is catalyzed by sodium methoxide (NaOMe) or amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), facilitating nucleophilic acyl substitution.

Key Reaction Parameters

-

Solvent System : Toluene-methanol (1.5:1 v/v) optimizes solubility and reaction kinetics.

-

Temperature : Reflux (~110°C) ensures complete conversion over 2–4 hours.

-

Deuterium Retention : The use of aprotic solvents minimizes proton-deuterium exchange, preserving isotopic purity.

Post-reaction, the crude PEA-d4 is crystallized by cooling the reaction mixture to 25°C, yielding a white crystalline solid. This method achieves >98% isotopic enrichment, as confirmed by mass spectrometry.

Catalytic Deuterium Exchange

While less common, catalytic deuteration of pre-synthesized PEA offers an alternative route. Palladium-on-carbon (Pd/C) or platinum oxide (PtO2) catalysts facilitate H/D exchange at specific positions under deuterium gas (D2). However, this method risks incomplete deuteration and requires stringent control over reaction conditions to avoid over-reduction of the amide bond.

Deuterated Palmitic Acid Precursors

Synthesizing PEA-d4 from deuterated palmitic acid (e.g., hexadecanoic acid-d31) ensures uniform labeling across the acyl chain. This approach, though costly, is advantageous for studies requiring position-specific deuteration. The reaction follows standard amidation protocols, with ethanolamine in a toluene-methanol system.

Purification and Isolation of PEA-d4

Crystallization and Solvent Selection

Crude PEA-d4 often contains impurities such as N-(2-(2-aminoethoxy)ethyl)palmitamide and 2-palmitamidoethyl palmitate (PAEP). Purification leverages differential solubility in toluene-methanol mixtures. Heating the crude product in a 1.6:1 toluene-methanol ratio with DBU (20 mol%) at reflux for 1 hour hydrolyzes ester impurities (e.g., PAEP) into soluble byproducts, leaving crystalline PEA-d4.

Optimized Crystallization Conditions

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexanes, 3:7) resolves residual non-polar contaminants. High-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (acetonitrile/water, 70:30) further refines purity to >99.5%.

Analytical Characterization of PEA-d4

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms deuterium incorporation. PEA-d4 exhibits a molecular ion at m/z 318.3 ([M+H]+), compared to m/z 314.3 for non-deuterated PEA. Isotopic purity is quantified via the absence of protiated peaks in the +1 to +4 mass channels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl3) reveals the absence of proton signals at δ 2.35 (t, J = 7.5 Hz, CH2CO) and δ 3.55 (q, J = 5.2 Hz, CH2NH2), confirming deuteration at the ethanolamine moiety. ¹³C NMR corroborates structural integrity, with a carbonyl carbon at δ 173.5 ppm.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with UV detection at 205 nm resolves PEA-d4 (retention time: 8.2 min) from impurities. Method validation shows a linear response (R² > 0.999) across 0.1–100 µg/mL.

Comparative Analysis of Synthetic Routes

| Method | Isotopic Purity (%) | Yield (%) | Cost (Relative) |

|---|---|---|---|

| Ethanolamine-d4 route | 98–99.5 | 70–85 | Moderate |

| Catalytic deuteration | 90–95 | 50–60 | Low |

| Deuterated palmitic acid | 99.9 | 60–70 | High |

Table 1. Comparison of PEA-d4 synthesis methods. Data derived from.

The ethanolamine-d4 route balances cost and efficiency, making it the preferred method for large-scale production. Catalytic deuteration, though economical, suffers from lower isotopic purity, while deuterated palmitic acid ensures maximal deuteration at elevated costs.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Palmitoylethanolamide-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Palmitoylethanolamide-d4 is widely used in scientific research due to its stability and traceability. Its applications include:

Chemistry: Used as a tracer in studies of lipid metabolism and fatty acid amide signaling pathways.

Biology: Investigated for its role in modulating inflammation and pain through its interaction with peroxisome proliferator-activated receptor alpha.

Medicine: Explored for its potential therapeutic effects in treating chronic pain, neuroinflammation, and other inflammatory conditions.

Industry: Utilized in the development of new pharmaceuticals and nutraceuticals targeting inflammatory and pain-related disorders.

Mechanism of Action

Palmitoylethanolamide-d4 exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha. This activation leads to the modulation of inflammatory and pain pathways, resulting in reduced inflammation and pain. Additionally, this compound interacts with other molecular targets, such as cannabinoid-like G-coupled receptors GPR55 and GPR119, further contributing to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deuterated Endocannabinoid Analogs

PEA-d4 belongs to a class of deuterated endocannabinoids used as internal standards. Key comparisons include:

Key Differences :

- Structural Backbone : PEA-d4 and OEA-d4 differ in their fatty acid chains (palmitic vs. oleic acid), affecting hydrophobicity and chromatographic retention .

- Mass Shifts : The number and position of deuterium atoms (e.g., AEA-d8 vs. PEA-d4) determine their utility in distinguishing isotopic peaks during MS analysis .

- Biological Relevance: Unlike non-deuterated analogs (e.g., PEA, OEA), deuterated forms lack bioactivity and are exclusively used for analytical precision .

Non-Deuterated Analogs

Palmitoylethanolamide (PEA)

Functional Divergence : While PEA modulates immune responses and neuronal signaling, PEA-d4 ensures quantification accuracy in studies exploring PEA’s pharmacokinetics or mechanistic pathways .

Oleoylethanolamide (OEA) and Anandamide (AEA)

Role in Quantitative Analysis

PEA-d4 is integral to high-sensitivity LC-MS/MS workflows. For example:

- In a study quantifying paracetamol metabolites in cerebrospinal fluid, PEA-d4 ensured precise measurement of AM404, an endogenous analgesic .

- PEA-d4 and OEA-d4 were co-analyzed in a method assessing e-cigarette-induced lipid disruptions, demonstrating multiplexing capabilities in endocannabinoid profiling .

Comparative Stability and Handling

Deuterated standards like PEA-d4 exhibit superior stability under storage conditions (e.g., −20°C) and during sample preparation, minimizing degradation-related inaccuracies . In contrast, non-deuterated PEA degrades rapidly in biological fluids unless treated with FAAH inhibitors .

Research and Commercial Landscape

- Suppliers : PEA-d4 is marketed by specialized vendors like Cayman Chemical, MedChemExpress (MCE), and Shanghai Haoyuan Biotech, underscoring its niche demand in research .

- Synthetic Challenges : Deuterium incorporation requires precise synthetic routes to avoid isotopic dilution, as highlighted in studies optimizing PEA-d4’s purity (>98%) .

Biological Activity

Palmitoylethanolamide (PEA) is a naturally occurring fatty acid amide that has garnered significant attention for its diverse biological activities, particularly in pain management and neuroprotection. The compound Palmitoylethanolamide-d4 (PEA-d4) is a deuterated form of PEA, which is used in various research applications due to its enhanced stability and distinct isotopic signature, allowing for precise tracking in biological systems. This article delves into the biological activity of PEA-d4, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.

PEA exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α) . This receptor plays a crucial role in modulating inflammatory responses and has been implicated in various physiological processes:

- Anti-inflammatory Effects : PEA-d4 reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-kB pathway, thereby alleviating inflammation in various models of pain and injury .

- Neuroprotective Properties : Studies indicate that PEA promotes neuroprotection by reducing microglial activation and preventing neuronal apoptosis in models of neurodegeneration .

- Analgesic Effects : PEA-d4 has been shown to be effective in reducing pain intensity in several chronic pain models, including diabetic neuropathy and post-surgical pain .

Clinical Efficacy

Recent clinical studies have demonstrated the efficacy of PEA-d4 in managing chronic pain conditions. A systematic review highlighted that micronized formulations of PEA significantly reduced pain scores over extended treatment periods:

| Study Reference | Condition Treated | Treatment Duration | Pain Reduction (VAS/NRS) |

|---|---|---|---|

| Chronic Pain | 60 days | 2.08 points | |

| Neuropathic Pain | 45 days | Significant decrease | |

| Joint Pain | 30 days | Notable improvement |

Case Studies

-

Neuropathic Pain Management :

In a double-blind trial involving patients with neuropathic pain resistant to standard analgesics, participants switched from pregabalin to PEA-d4. After 45 days, significant reductions in pain scores were observed, indicating that PEA-d4 effectively managed symptoms without adverse drug interactions . -

Post-Surgical Pain :

A study involving patients recovering from orthopedic surgery showed that those treated with PEA-d4 reported lower pain levels compared to those receiving traditional NSAIDs. This suggests that PEA-d4 may offer a safer alternative for postoperative pain management . -

Neurodegenerative Disorders :

In experimental models of Alzheimer's disease, PEA-d4 was found to mitigate cognitive decline by reducing neuroinflammation and promoting neuronal survival. This positions PEA-d4 as a potential therapeutic agent for neurodegenerative conditions .

Q & A

Q. What is the role of PEA-d4 as an internal standard in quantitative mass spectrometry, and how should it be validated?

PEA-d4 is widely used as a deuterated internal standard (IS) to correct for matrix effects, ionization efficiency, and extraction variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its precursor ion (305 m/z) and product ion (62 m/z) in positive polarity allow precise quantification of endogenous PEA and related endocannabinoids . Methodological validation steps include:

- Retention time consistency : Ensure co-elution with native analytes (e.g., ±0.1 min tolerance).

- Ion suppression/enhancement tests : Compare IS response in blank matrix vs. solvent.

- Calibration linearity : Use ≥6-point curves with correlation coefficients (R²) >0.98.

- Recovery assessment : Spike IS pre- and post-extraction to evaluate extraction efficiency (target: 85–115%) .

Q. How should chromatographic separation be optimized for PEA-d4 and its analogs in complex biological matrices?

Chromatographic separation of PEA-d4 from endogenous PEA, oleoylethanolamide (OEA), and arachidonoylethanolamide (AEA) requires:

- Column selection : Phenomenex Kinetex XB-C18 (2.6 µm, 100 Å) or equivalent, with a 20-min gradient elution (mobile phase: 0.1% formic acid in water/acetonitrile).

- Injection volume : ≤2 µL to minimize column overload .

- Mass spectrometry parameters : Optimize declustering potential (DP) and collision energy (CE) to reduce cross-talk between isotopic variants. For PEA-d4, DP = 60 V and CE = 20 eV are typical .

Advanced Research Questions

Q. How can isotopic interference between PEA-d4 and endogenous analytes be mitigated in high-sensitivity assays?

Deuterated IS like PEA-d4 may exhibit partial chromatographic separation from non-deuterated analytes due to isotopic effects. Strategies to address this:

- Column temperature control : Maintain at 40°C to sharpen peak shapes.

- Baseline resolution criteria : Achieve a resolution (R) ≥1.5 between PEA-d4 and PEA.

- Cross-validation : Compare results with a structurally distinct IS (e.g., 13C-labeled analogs) to confirm accuracy .

Example data:

| Parameter | PEA-d4 | PEA |

|---|---|---|

| Retention time (min) | 8.2 | 8.1 |

| Peak width (s) | 12 | 13 |

| Resolution (R) | 1.6 | — |

Q. What molecular dynamics (MD) simulation approaches are suitable for studying PEA-d4’s interaction with lipid membranes or receptors?

PEA-d4’s behavior in lipid bilayers or G protein-coupled receptors (GPRs) can be modeled using:

Q. How does PEA-d4’s isotopic labeling influence its pharmacokinetic or pharmacodynamic properties compared to non-deuterated PEA?

While PEA-d4 is primarily used for quantification, isotopic substitution may subtly alter:

- Metabolic stability : Deuterium at the α-position reduces CYP450-mediated oxidation.

- PPAR-α activation : Compare PPAR-α knockout (KO) vs. wild-type (WT) models (e.g., renal ischemia-reperfusion assays) to confirm preserved bioactivity. In WT mice, PEA-d4 (10 mg/kg) reduced creatinine by 40% vs. controls, matching non-deuterated PEA’s efficacy .

Methodological Design Considerations

Q. How should researchers design controlled experiments to analyze PEA-d4’s stability under varying storage conditions?

Protocol:

- Variables : Temperature (-80°C vs. -20°C), freeze-thaw cycles (≤3), and matrix type (plasma vs. tissue homogenate).

- Stability criteria : ≤15% deviation from baseline concentration after 24h at 4°C or 1 month at -80°C.

- Statistical analysis : Two-way ANOVA to assess interaction effects between storage conditions and degradation rates .

Q. What are the ethical and regulatory requirements for preclinical studies using PEA-d4 in disease models?

- Animal protocols : Adhere to ARRIVE guidelines for ischemia-reperfusion models, including justification of sample size and humane endpoints.

- Data reporting : Include raw mass spectrometry data in supplementary materials and PPAR-α pathway analysis (e.g., Western blot for NF-κB p65 nuclear translocation) .

Data Interpretation Challenges

Q. How can contradictory findings about PEA-d4’s matrix effects across studies be resolved?

Root causes and solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.